molecular formula C24H28FNO7 B2905781 Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate CAS No. 1396878-15-1

Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate

Cat. No.: B2905781
CAS No.: 1396878-15-1
M. Wt: 461.486
InChI Key: ATMWTTCBDJZKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate is a useful research compound. Its molecular formula is C24H28FNO7 and its molecular weight is 461.486. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate Oxalate is currently unknown

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of a piperidine ring and a fluorobenzyl group suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown due to the lack of information on its targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Its effects would depend on its specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity. Additionally, the presence of other molecules could either compete with the compound for its targets or alter its bioavailability.

Properties

IUPAC Name

methyl 4-[[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methyl]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3.C2H2O4/c1-26-22(25)20-6-2-17(3-7-20)14-24-12-10-19(11-13-24)16-27-15-18-4-8-21(23)9-5-18;3-1(4)2(5)6/h2-9,19H,10-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMWTTCBDJZKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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